molecular formula C13H9ClN2OS2 B4835982 2-(3-Chloro-1-benzothiophen-2-yl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole

2-(3-Chloro-1-benzothiophen-2-yl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole

Cat. No.: B4835982
M. Wt: 308.8 g/mol
InChI Key: MSDRSKDXUDPBQP-UHFFFAOYSA-N
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Description

2-(3-Chloro-1-benzothiophen-2-yl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound that contains a benzothiophene moiety, an oxadiazole ring, and a prop-2-en-1-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-1-benzothiophen-2-yl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chlorobenzaldehyde and thiourea under acidic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the benzothiophene derivative with hydrazine hydrate and carbon disulfide, followed by cyclization with an appropriate acid chloride.

    Attachment of the Prop-2-en-1-ylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-1-benzothiophen-2-yl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the oxadiazole ring or the benzothiophene moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or sulfanyl groups using reagents such as sodium methoxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced oxadiazole or benzothiophene derivatives.

    Substitution: Formation of substituted benzothiophene or oxadiazole derivatives.

Scientific Research Applications

2-(3-Chloro-1-benzothiophen-2-yl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs due to its unique structural features. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

    Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes, and photovoltaic cells due to its electronic properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-1-benzothiophen-2-yl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

    Electronic Properties: In materials science, the compound’s electronic properties are influenced by its conjugated system, allowing it to participate in charge transfer processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloro-1-benzothiophen-2-yl)-5-methyl-1,3,4-oxadiazole: Similar structure but with a methyl group instead of the prop-2-en-1-ylsulfanyl group.

    2-(3-Chloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole: Contains a phenyl group instead of the prop-2-en-1-ylsulfanyl group.

Uniqueness

2-(3-Chloro-1-benzothiophen-2-yl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole is unique due to the presence of the prop-2-en-1-ylsulfanyl group, which can impart distinct electronic and steric properties

Properties

IUPAC Name

2-(3-chloro-1-benzothiophen-2-yl)-5-prop-2-enylsulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS2/c1-2-7-18-13-16-15-12(17-13)11-10(14)8-5-3-4-6-9(8)19-11/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDRSKDXUDPBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(O1)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chloro-1-benzothiophen-2-yl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(3-Chloro-1-benzothiophen-2-yl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-(3-Chloro-1-benzothiophen-2-yl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole
Reactant of Route 4
2-(3-Chloro-1-benzothiophen-2-yl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole
Reactant of Route 5
2-(3-Chloro-1-benzothiophen-2-yl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole
Reactant of Route 6
2-(3-Chloro-1-benzothiophen-2-yl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole

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